molecular formula C8H10ClNO B1382363 4-(Aminomethyl)benzaldehyde hydrochloride CAS No. 1803571-99-4

4-(Aminomethyl)benzaldehyde hydrochloride

Cat. No.: B1382363
CAS No.: 1803571-99-4
M. Wt: 171.62 g/mol
InChI Key: HKRVTTAGPORXSX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzaldehyde hydrochloride is an organic compound with the molecular formula C8H10ClNO. It is a white to pale yellow crystalline powder that is soluble in water and some organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-(aminomethyl)benzoic acid.

    Reduction: It can be reduced to form 4-(aminomethyl)benzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-(Aminomethyl)benzoic acid.

    Reduction: 4-(Aminomethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)benzaldehyde hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Aminomethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of an aldehyde.

    4-Nitrobenzyl chloride: Precursor in the synthesis of 4-(aminomethyl)benzaldehyde hydrochloride.

Uniqueness: this compound is unique due to its combination of an amino group and an aldehyde group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways .

Properties

IUPAC Name

4-(aminomethyl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,6H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVTTAGPORXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-99-4
Record name 4-(aminomethyl)benzaldehyde hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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